BenchChemオンラインストアへようこそ!

Ellipticine hydrochloride

Breast cancer Cytotoxicity IC50 comparison

Ellipticine hydrochloride (CAS 5081-48-1) is the essential parent reference standard for oncology research. It uniquely replicates the full CYP-mediated prodrug activation pathway to form covalent DNA adducts—a mechanism bypassed by pre-hydroxylated analogs like 9-hydroxyellipticine. Validated IC50 values (0.27–1.48 μM) across MCF-7, HL-60, IMR-32, UKF-NB-3/4, and U87MG cell lines provide a reliable benchmark for novel derivative screening and topoisomerase II inhibition studies. High purity (≥98%) ensures reproducible results.

Molecular Formula C17H15ClN2
Molecular Weight 282.8 g/mol
CAS No. 5081-48-1
Cat. No. B1671177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEllipticine hydrochloride
CAS5081-48-1
Synonyms5,11-dimethyl-6H-pyrido(4,3-b)carbazole
ellipticine
ellipticine hydrochloride
ellipticine tartrate
NSC 71795
Molecular FormulaC17H15ClN2
Molecular Weight282.8 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl
InChIInChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H
InChIKeyVSBNVARERCGCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ellipticine Hydrochloride (CAS 5081-48-1) Procurement and Differentiation Guide: Topoisomerase II Inhibition with Prodrug DNA-Adduct Activity


Ellipticine hydrochloride (CAS 5081-48-1, NSC 71795 hydrochloride), a pyrido[4,3-b]carbazole alkaloid hydrochloride salt, functions as a DNA topoisomerase II inhibitor that additionally forms covalent DNA adducts via cytochrome P450 (CYP) and peroxidase-mediated oxidative activation [1]. Originally isolated from Apocynaceae plants including Ochrosia elliptica, this compound exhibits antineoplastic activity across multiple cancer cell lines including leukemia, breast adenocarcinoma, neuroblastoma, and glioblastoma . Its hydrochloride salt form improves handling and formulation relative to the free base, and it serves as a reference standard for evaluating ellipticine derivatives in oncology research .

Why Ellipticine Hydrochloride Cannot Be Generically Substituted with Close Analogs in Oncology Research


Despite sharing the pyrido[4,3-b]carbazole core, ellipticine analogs exhibit fundamentally different cytotoxicity profiles, metabolic fate, and DNA damage patterns that preclude direct interchange in experimental systems. 9-Hydroxyellipticine, while more potent in some contexts, produces distinct DNA adduct species and reduced adduct levels compared to the parent compound [1]. Olivacine derivatives, though topoisomerase II inhibitors, display variable genotoxic potential and affinity [2]. Even 7-hydroxyellipticine, a direct metabolite, shows negligible toxicity to MCF-7 cells, demonstrating that hydroxylation position critically dictates activity [3]. The prodrug nature of ellipticine—requiring CYP-mediated activation to 13-hydroxy- and 12-hydroxyellipticine for covalent DNA adduct formation—introduces cell-type and species-dependent variability not replicated by analogs that bypass this activation step [4]. Therefore, substitution with structurally similar compounds invalidates cross-study comparisons and introduces uncontrolled variables in mechanistic investigations.

Quantitative Differentiation of Ellipticine Hydrochloride: Head-to-Head Comparative Evidence Against Analogs


Cytotoxicity Differential in MCF-7 Breast Adenocarcinoma: Ellipticine Hydrochloride Versus 9-Hydroxyellipticine

Ellipticine demonstrates approximately 2.6-fold greater potency than its 9-hydroxylated metabolite in MCF-7 human breast adenocarcinoma cells, with IC50 values of 1.25 μmol/L versus 3.25 μmol/L, respectively [1]. Importantly, the DNA adduct species generated by these two compounds differ qualitatively, with 9-hydroxyellipticine producing distinct adduct patterns and lower overall adduct levels [2].

Breast cancer Cytotoxicity IC50 comparison DNA adduct

Cross-Cell Line Cytotoxicity Profile of Ellipticine Hydrochloride: Benchmarking Across Eight Cancer Models

Ellipticine hydrochloride exhibits a defined cytotoxicity profile across eight distinct cancer cell lines, with IC50 values ranging from 0.27 ± 0.02 μM to 1.48 ± 0.62 μM . This multi-cell line dataset enables researchers to select appropriate in vitro models based on known sensitivity thresholds and facilitates cross-study comparisons of novel ellipticine derivatives against an established baseline.

Cancer cell panel IC50 profiling Leukemia Neuroblastoma Glioblastoma

Metabolic Activation Divergence: CYP-Mediated Detoxification Versus Activation Pathways Distinguish Ellipticine from Analogs

Ellipticine functions as a prodrug requiring oxidative activation by CYP and peroxidase enzymes to generate DNA-damaging species, whereas hydroxylated analogs exhibit altered metabolic fate [1]. Specific CYP isoforms oxidize ellipticine to either detoxification products (9-hydroxyellipticine, 7-hydroxyellipticine) or activation products (13-hydroxyellipticine, 12-hydroxyellipticine) that form covalent DNA adducts [2]. Cytochrome b5 shifts CYP1A1/1A2 and CYP3A4 metabolism toward activation pathways, increasing DNA adduct formation [3]. This prodrug dependency on cellular enzymatic context creates variability not observed with pre-activated analogs.

Prodrug activation Cytochrome P450 DNA adduct Metabolism

Solubility and Formulation Parameter: Ellipticine Hydrochloride Salt Versus Free Base Handling

Ellipticine hydrochloride exhibits defined solubility parameters for in vitro applications: 3 mg/mL (10.6 mM) in DMSO at 25°C, with water solubility below 1 mg/mL . The hydrochloride salt form improves aqueous handling relative to the free base, which demonstrates poor water solubility (logP ≈ 4.7; aqueous solubility log ≈ -4.17) [1][2]. This salt form enables reproducible stock solution preparation in DMSO, a critical factor for consistent dosing in cell-based assays.

Solubility Formulation Salt form DMSO In vitro assay

Comparative Topoisomerase II Inhibition and DNA Interaction: Ellipticine Versus Olivacine Derivatives

Ellipticine and olivacine both function as topoisomerase II inhibitors and DNA intercalators, yet olivacine derivatives exhibit variable topoisomerase II affinity and genotoxic profiles [1]. In a 2021 comparative study, four olivacine derivatives were evaluated against CCRF/CEM leukemia and MCF-7 breast cancer cells; compound 2 (9-methoxy-5,6-dimethyl-1-substituted derivative) demonstrated the highest topoisomerase II affinity and lowest genotoxic damage among the tested compounds [2]. Ellipticine serves as the reference standard against which such derivative improvements are measured.

Topoisomerase II DNA intercalation Genotoxicity Structure-activity relationship

Purity Specification and Storage Stability: Quality Control Benchmark for Ellipticine Hydrochloride Procurement

Commercially available ellipticine hydrochloride is supplied with documented purity of 99.6% by HPLC and defined storage stability of 3 years at -20°C in powder form . This purity specification exceeds typical research-grade alkaloid standards and ensures minimal batch-to-batch variability in sensitive assays. The hydrochloride salt demonstrates stability across a range of pH conditions and exhibits a melting point of approximately 210-215°C, indicating thermal stability suitable for pharmaceutical formulation development .

Purity Quality control Storage stability HPLC

Optimal Research Applications for Ellipticine Hydrochloride Based on Verified Quantitative Differentiation


Breast Cancer Mechanistic Studies Requiring Defined DNA Adduct Formation Profiles

Investigators studying ellipticine-induced DNA damage in MCF-7 breast adenocarcinoma cells should procure ellipticine hydrochloride as the reference compound. The established IC50 of 1.25 μmol/L and defined DNA adduct pattern (two major, one minor adduct) provide a validated benchmark for evaluating novel derivatives or combination therapies [1]. Use of 9-hydroxyellipticine in this system will yield non-comparable results due to its 2.6-fold lower potency (IC50 = 3.25 μmol/L) and qualitatively distinct adduct species [2]. This scenario is particularly relevant for studies investigating CYP1A1/2 and CYP3A4 expression as determinants of ellipticine sensitivity [3].

Multi-Cell Line Cytotoxicity Screening and Derivative Benchmarking

Research programs conducting panel-based cytotoxicity screening across leukemia (HL-60), breast (MCF-7), neuroblastoma (IMR-32, UKF-NB-3, UKF-NB-4), and glioblastoma (U87MG) cell lines require ellipticine hydrochloride as the reference standard . The established IC50 range (0.27-1.48 μM) across these eight cell lines enables quantitative benchmarking of novel ellipticine derivatives or olivacine analogs. Procurement of the hydrochloride salt with defined DMSO solubility (3 mg/mL) ensures reproducible stock solution preparation and consistent dosing across the screening panel .

Cytochrome P450 Prodrug Activation and Metabolism Studies

Studies investigating CYP-mediated prodrug activation, species-specific metabolism, or cytochrome b5 modulation of ellipticine bioactivation require ellipticine hydrochloride rather than pre-hydroxylated analogs [4]. The parent compound serves as the substrate for CYP1A1/1A2 and CYP3A4-mediated oxidation, generating both detoxification metabolites (9-hydroxyellipticine, 7-hydroxyellipticine) and activation products (13-hydroxyellipticine, 12-hydroxyellipticine) that form covalent DNA adducts [5]. Cytochrome b5 shifts metabolic flux toward activation, a regulatory mechanism absent with directly active analogs. This scenario is essential for research using HRN mice, CYP-knockout models, or human hepatocyte systems [6].

Topoisomerase II Inhibitor Reference Control for SAR Studies

Structure-activity relationship (SAR) studies evaluating novel olivacine or ellipticine derivatives with modifications at the 1-, 2-, 6-, 9-, or 11-positions require ellipticine hydrochloride as the parent reference control [7]. The compound serves as the benchmark for topoisomerase II inhibition assays, DNA intercalation studies (comet assay), and genotoxicity assessment [8]. Procurement of high-purity (99.6% HPLC) ellipticine hydrochloride ensures that observed differences in derivative activity reflect true SAR rather than impurity artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ellipticine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.